R-Bacampicillin is synthesized from ampicillin through various chemical processes that modify its structure to improve pharmacokinetic properties. Initially marketed under the brand names Spectrobid and Penglobe, it has since been discontinued in the United States and is no longer FDA-approved.
The synthesis of R-Bacampicillin involves several key steps:
The process allows for high-yield synthesis in a single operational step, enhancing efficiency and reducing production costs. The use of polar solvents such as N,N-dimethylformamide facilitates the reaction conditions .
R-Bacampicillin has a complex molecular structure characterized by its penicillin core modified with an ethoxycarbonyl group. Its molecular formula is and it has a molar mass of 465.52 g/mol.
The structural modifications improve its stability and absorption compared to traditional penicillins.
R-Bacampicillin undergoes hydrolysis in vivo to rapidly convert into ampicillin upon administration. The hydrolysis process involves breaking down the ethoxycarbonyloxyethyl ester group into acetaldehyde, ethanol, and carbon dioxide, which contributes to its fast absorption profile .
The reaction kinetics indicate that R-Bacampicillin is transformed more efficiently than ampicillin itself, leading to higher peak blood levels of active ampicillin within a shorter time frame after ingestion .
R-Bacampicillin acts primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins located inside the bacterial cell wall, disrupting peptidoglycan cross-linking, which is essential for maintaining cell wall integrity. This action ultimately leads to bacterial lysis and death.
The rapid conversion to ampicillin ensures that R-Bacampicillin retains its efficacy as an antibiotic while minimizing side effects associated with direct administration of ampicillin . Studies have shown that R-Bacampicillin achieves higher bioavailability compared to its parent compound, making it a valuable option in clinical settings where oral administration is preferred .
Relevant analyses indicate that R-Bacampicillin exhibits improved stability compared to traditional penicillins, which can be hydrolyzed under acidic conditions.
R-Bacampicillin is primarily used in clinical settings for treating infections caused by susceptible strains of bacteria. Its improved bioavailability makes it suitable for patients who require oral antibiotic therapy without the gastrointestinal side effects commonly associated with other penicillins.
R-Bacampicillin (chemical name: 1-ethoxycarbonyloxyethyl (6R)-6-[(2R)-2-amino-2-phenylacetamido]penicillanate) is a semisynthetic prodrug of ampicillin designed to enhance oral bioavailability. Its molecular formula is C₂₁H₂₇N₃O₇S, with a molecular weight of 465.52 g/mol. The compound features two chiral centers: one at the C6 position of the penicillanic acid moiety (R-configuration) and another at the α-carbon of the ethoxycarbonyloxyethyl ester group (R-configuration). This R-stereochemistry is critical for enzymatic hydrolysis in vivo, which selectively cleaves the ester bond to release active ampicillin [3] [8].
The ester prodrug comprises three functional components:
The R-configured ester linkage exhibits greater hydrolytic stability at gastric pH compared to its S-isomer, but undergoes rapid enzymatic cleavage by serum esterases. Crystallographic studies reveal that the R-isomer adopts a conformation that minimizes steric hindrance with the thiazolidine ring, facilitating efficient hydrolysis [1] [6]. Key spectral properties include:
Table 1: Spectroscopic Characterization of R-Bacampicillin
Technique | Key Features |
---|---|
IR Spectroscopy | 1770 cm⁻¹ (β-lactam), 1740 cm⁻¹ (ester), 1675 cm⁻¹ (amide) |
¹H NMR | δ 1.22 (t, -OCH₂CH₃), 1.58 (d, -OCH(CH₃)), 5.45 (q, -OCH(CH₃)) |
Mass Spectrometry | m/z 466.2 [M+H]⁺ (C₂₁H₂₈N₃O₇S⁺) |
The synthesis of R-bacampicillin employs ampicillin trihydrate as the starting material and involves two key steps: enamine protection of the α-amino group and stereoselective esterification [1] [6].
Step 1: Enamine ProtectionAmpicillin reacts with ethyl acetoacetate (1.1–1.5 equivalents) in aprotic polar solvents (e.g., N,N-dimethylacetamide or dimethylformamide) at 20–25°C for 5 hours. Potassium carbonate or organic bases (e.g., triethylamine) catalyze this step, yielding the enamine intermediate (II) with >95% efficiency:$$\ce{Ampicillin + CH3C(O)CH2COOC2H5 ->[\text{K2CO3}][\text{DMF}] Enamine\ intermediate}$$
Step 2: EsterificationThe enamine intermediate reacts with β-bromodiethylcarbonate (compound III), a novel alkylating agent synthesized from α-chlorodiethylcarbonate and sodium bromide. Catalytic tetrabutylammonium bromide (0.01–0.10 equivalents) accelerates the reaction in acetone or dimethylacetamide at 45–55°C for 5–10 hours. The R-configuration predominates due to steric control during nucleophilic displacement [1] [6]:$$\ce{Enamine + BrCH(CH3)OC(O)OC2H5 ->[\text{TBA Br}][\text{45-55°C}] R-Bacampicillin\ precursor}$$
Purification and DeprotectionCrude R-bacampicillin is extracted into n-butyl acetate, then treated with 0.2–0.3N HCl for 4–5 hours to hydrolyze the enamine protective group. The hydrochloride salt precipitates upon neutralization (pH 4.0–4.5) and is isolated by filtration. The overall yield is 75–85% with >99% stereopurity [1] [6].
R-Bacampicillin belongs to a class of ampicillin esters designed to improve lipid solubility. Key comparisons with pivampicillin and talampicillin include:
Talampicillin: Phthalidyl ester.Bacampicillin’s carbonate ester generates ethanol, CO₂, and acetaldehyde upon hydrolysis—metabolites with lower toxicity than pivampicillin’s pivalic acid, which depletes carnitine reserves [2] [4].
Synthetic Efficiency:Bacampicillin synthesis uses a single esterification step with β-bromodiethylcarbonate, while talampicillin requires phthalidyl chloride. Pivampicillin synthesis involves chloromethyl pivalate, which poses genotoxicity risks if residuals remain [1] [7].
Bioactivation Kinetics:R-Bacampicillin hydrolyzes 20% faster than pivampicillin in human serum due to lower steric hindrance around the carbonate ester. Comparative oral bioavailability studies show:
Table 2: Pharmacokinetic and Chemical Comparison of Ampicillin Prodrugs
Property | R-Bacampicillin | Pivampicillin | Talampicillin |
---|---|---|---|
Ester Group | 1-(Ethoxycarbonyloxy)ethyl | Pivaloyloxymethyl | Phthalidyl |
Bioactivation Byproducts | Ethanol, CO₂, acetaldehyde | Pivalic acid, formaldehyde | Phthalic acid |
Relative Bioavailability | 98–99% | 90–95% | 70–75% |
Peak Serum Concentration | 8.3 µg/mL (400 mg dose) | 7.1 µg/mL | 6.0 µg/mL |
Synthetic Complexity | Moderate | Low | High |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7